molecular formula C13H8F4O2 B6374919 2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol CAS No. 1261449-22-2

2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B6374919
CAS No.: 1261449-22-2
M. Wt: 272.19 g/mol
InChI Key: WLPOVPCHRYPCEH-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol typically involves the introduction of fluorine and trifluoromethoxy groups onto a phenol ring. One common method includes the use of fluorinating agents and trifluoromethoxy precursors under controlled conditions. For example, the reaction of 2-fluorophenol with 3-trifluoromethoxybenzene in the presence of a suitable catalyst can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can result in various substituted phenol derivatives .

Scientific Research Applications

2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the fluorine atom.

    2-Fluoro-3-(trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    4-Fluoro-3-(trifluoromethoxy)aniline: Contains an amino group instead of a phenol group

Uniqueness

2-Fluoro-4-(3-trifluoromethoxyphenyl)phenol is unique due to the combination of fluorine and trifluoromethoxy groups on a phenol ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O2/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)19-13(15,16)17/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPOVPCHRYPCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684514
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261449-22-2
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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